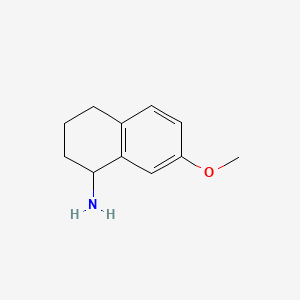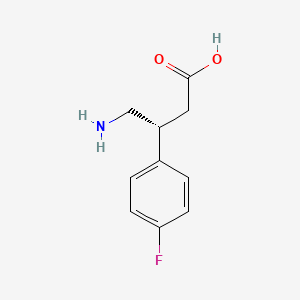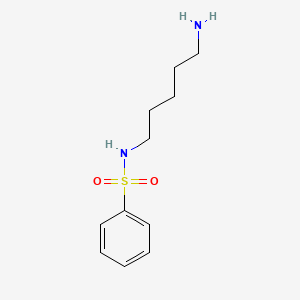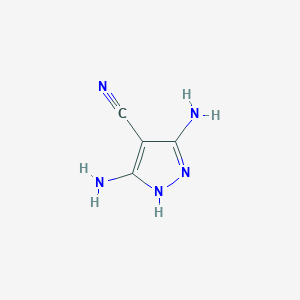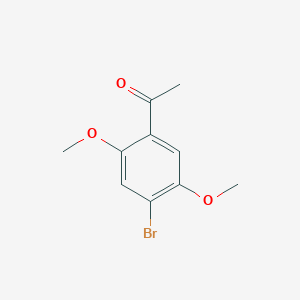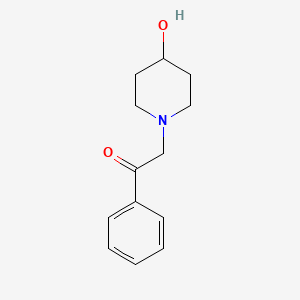
2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one is a synthetic compound that belongs to the class of phenylpiperidines . It is structurally similar to opiate receptor agonists such as diphenoxylate and haloperidol . The compound is highly lipophilic .
Synthesis Analysis
The synthesis of piperidine derivatives, including 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one, has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several scientific papers .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Aplicaciones Científicas De Investigación
Drug Design and Synthesis
Piperidine derivatives, such as 2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Anticancer Agents
Piperidine derivatives are used in over twenty drug classes, including anticancer agents . They have shown potential in cancer therapy, one of the biggest health problems worldwide .
Alzheimer’s Disease Therapy
Piperidine derivatives are used in drugs for Alzheimer’s disease therapy . They have shown potential in slowing the progression of this neurodegenerative disease .
Antibiotics
Piperidine derivatives are also used in the formulation of antibiotics . They can potentially help in fighting bacterial infections .
Analgesics
Piperidine derivatives are used in the formulation of analgesics . They can potentially help in relieving pain .
Antipsychotics
Piperidine derivatives are used in the formulation of antipsychotics . They can potentially help in managing symptoms of psychiatric disorders .
Antioxidants
Piperidine derivatives are used in the formulation of antioxidants . They can potentially help in protecting the body from damage caused by harmful molecules called free radicals .
Antiparasitic Drugs
Piperidine derivatives have shown potential in the development of antiparasitic drugs . They can potentially help in treating parasitic infections .
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and have been found to be potent antagonists of the human H (3) receptor .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structures .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level due to their wide range of biological activities .
Action Environment
The action of piperidine derivatives can be influenced by various environmental factors, including ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-1-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-6-8-14(9-7-12)10-13(16)11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMNBGIVIZFWAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561100 |
Source


|
| Record name | 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one | |
CAS RN |
86518-55-0 |
Source


|
| Record name | 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




